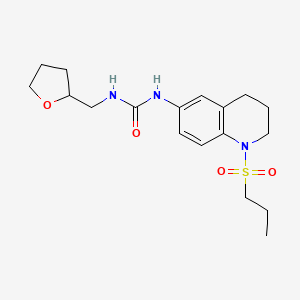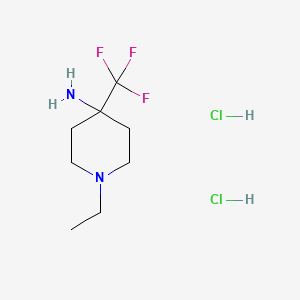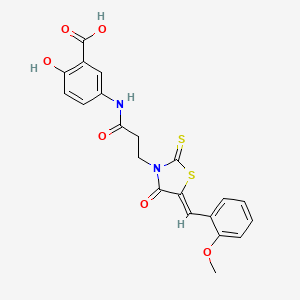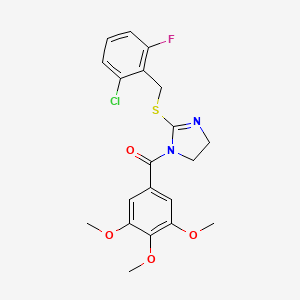
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound. It has shown potential in various fields of research and industry due to its complex structure and reactivity. Its unique properties make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves several key steps:
Starting Material Preparation: : Begin with commercially available quinoline derivatives.
Sulfonylation: : Introduce the propylsulfonyl group under controlled acidic conditions to obtain the sulfonylated intermediate.
Cyclization: : Employ intramolecular cyclization techniques to form the tetrahydroquinoline ring.
Tetrahydrofuran Introduction: : Add the tetrahydrofuran moiety via a nucleophilic substitution reaction.
Urea Formation: : Combine the final intermediate with isocyanate to form the urea linkage.
Industrial Production Methods
While laboratory synthesis focuses on precision and purity, industrial production scales up the processes with efficient catalysts and optimized conditions to enhance yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic substitutions involving the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in aqueous or acidic medium.
Reducing Agents: : Lithium aluminum hydride in dry ether.
Substitution Conditions: : Mild to moderate temperatures with polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
The major products of these reactions depend on the reaction conditions, but typically include modified quinoline structures, reduced sulfonyl derivatives, and substituted ureas.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing the reactivity and selectivity of various chemical transformations.
Material Science: : Forms part of polymeric structures with unique mechanical and thermal properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects on conditions like cancer and infectious diseases due to its unique mode of action.
Industry
Chemical Manufacturing: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea interacts with biological molecules through:
Hydrogen Bonding: : The urea moiety forms hydrogen bonds with target proteins or enzymes.
Electrostatic Interactions: : The propylsulfonyl group engages in electrostatic interactions with charged biological structures.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: : These share the core quinoline structure but differ in substituents, influencing their reactivity and applications.
Sulfonyl Ureas: : Differ primarily in the sulfonyl substituents and the heterocyclic components attached to the urea linkage.
Highlighting Uniqueness
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique in combining a tetrahydroquinoline with a sulfonyl urea and a tetrahydrofuran moiety, which imparts unique chemical and biological properties not typically found in similar compounds.
That's quite a fascinating compound! Anything else you'd like to dive into about it?
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B2387440.png)
![3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea](/img/structure/B2387441.png)




![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)
![ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2387455.png)
